molecular formula C5H12ClNO2 B599484 (R)-Methyl 3-aminobutanoate hydrochloride CAS No. 139243-54-2

(R)-Methyl 3-aminobutanoate hydrochloride

Cat. No.: B599484
CAS No.: 139243-54-2
M. Wt: 153.606
InChI Key: YNRQJTGGWNTZLJ-PGMHMLKASA-N
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Description

®-Methyl 3-aminobutanoate hydrochloride is a chiral compound with the molecular formula C5H12ClNO2. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is known for its role in the preparation of enantiomerically pure substances, which are crucial in the development of drugs with specific biological activities.

Scientific Research Applications

®-Methyl 3-aminobutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and agrochemicals.

Safety and Hazards

“®-Methyl 3-aminobutanoate hydrochloride” is associated with several hazard statements including H302, H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-aminobutanoate hydrochloride typically involves the esterification of ®-3-aminobutyric acid with methanol in the presence of a strong acid like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 3-aminobutanoate hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-aminobutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Mechanism of Action

The mechanism of action of ®-Methyl 3-aminobutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with various pathways in the body, exerting their effects through modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R)-3-aminobutanoate hydrochloride
  • ®-3-Aminobutyric acid methyl ester
  • ®-3-Aminobutyric acid ethyl ester

Uniqueness

®-Methyl 3-aminobutanoate hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its racemic or other enantiomeric forms. This chiral specificity is crucial in the development of drugs with targeted therapeutic effects .

Properties

IUPAC Name

methyl (3R)-3-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(6)3-5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRQJTGGWNTZLJ-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139243-54-2
Record name methyl (3R)-3-aminobutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.0 g (43.4 mmol) of methyl 3-aminocrotonate, 70 ml of a 9.3% strength solution of 17 g (43 mmol) of HCl gas in anhydrous methanol and 0.22 g of Pt/C catalyst (Heraeus K0129) were introduced into a 160 ml Parr autoclave. The hydrogenation was carried out for 3 hours at 21-25° C. under 5-10 bar of hydrogen. The catalyst was then filtered off and the solvent was completely removed by distillation on a rotary evaporator. 6.34 g of pure methyl (RS)-3-amino-butyrate hydrochloride were obtained as an oil.
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5 g
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17 g
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0.22 g
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